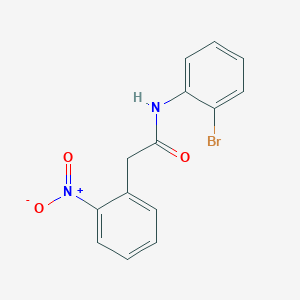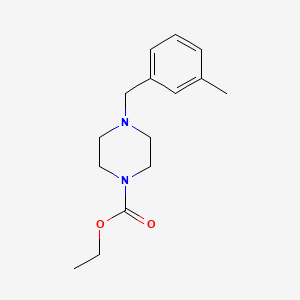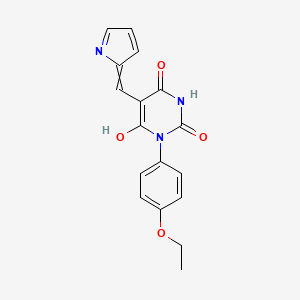![molecular formula C18H19ClN2O3 B5867455 N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide, also known as Boc-Cl-BCI, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzenecarboximidamide and is widely used in various biochemical and physiological experiments. The compound has shown promising results in the field of drug discovery and has been studied extensively for its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide involves the inhibition of protein kinases, particularly the Aurora kinases. These kinases play a crucial role in cell division and are overexpressed in cancer cells. The inhibition of Aurora kinases leads to the disruption of cell division and induces apoptosis, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. The compound has also been shown to have anti-inflammatory effects and has been studied for its potential in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide in lab experiments is its specificity towards Aurora kinases. This makes it an ideal candidate for studying the role of these kinases in cell division and cancer progression. However, one of the limitations of using N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide. One potential area of research is the development of more potent derivatives of the compound that can be used in the treatment of cancer and inflammatory diseases. Another area of research is the study of the compound's mechanism of action in more detail, particularly its interaction with Aurora kinases. Additionally, the compound's potential as a diagnostic tool for cancer detection could also be explored.
Conclusion:
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide is a promising compound that has shown potential in the field of drug discovery and scientific research. Its specificity towards Aurora kinases makes it an ideal candidate for studying the role of these kinases in cell division and cancer progression. The compound has also shown anti-inflammatory effects and has potential in the treatment of inflammatory diseases. Further research is needed to explore the compound's potential as a drug candidate and diagnostic tool for cancer detection.
Synthesemethoden
The synthesis of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with 4-butoxybenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out at room temperature. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide has been widely used in scientific research for its diverse range of applications. It has been studied for its potential as a drug candidate, particularly in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-3-12-23-16-10-6-14(7-11-16)18(22)24-21-17(20)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXGYYVOPZODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)



![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)

![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)